molecular formula C8H17NO B15239924 [2-(Cyclopropylmethoxy)ethyl](ethyl)amine

[2-(Cyclopropylmethoxy)ethyl](ethyl)amine

Cat. No.: B15239924
M. Wt: 143.23 g/mol
InChI Key: XMXZHYYYLGIBJI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)ethylamine involves several steps. One common method starts with the reaction of 4-[2-(cyclopropylmethoxy)ethyl]phenol with epichlorohydrin in the presence of a mild base and a polar protic solvent. This reaction produces 1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2,3-epoxy propane, which is then reacted with isopropylamine to yield the final product .

Industrial Production Methods

Industrial production methods for 2-(Cyclopropylmethoxy)ethylamine typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction can produce various amines .

Scientific Research Applications

2-(Cyclopropylmethoxy)ethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)ethylamine involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-N-ethylethanamine

InChI

InChI=1S/C8H17NO/c1-2-9-5-6-10-7-8-3-4-8/h8-9H,2-7H2,1H3

InChI Key

XMXZHYYYLGIBJI-UHFFFAOYSA-N

Canonical SMILES

CCNCCOCC1CC1

Origin of Product

United States

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